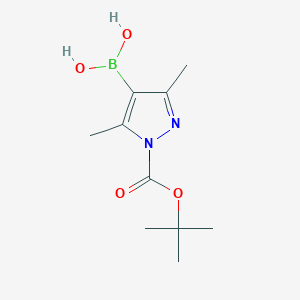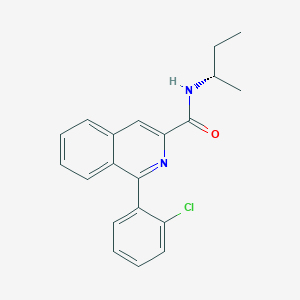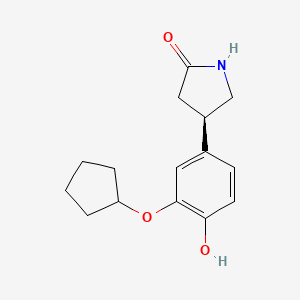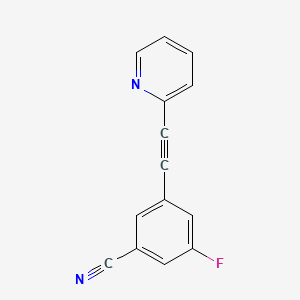
(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boronic acid functional group (B(OH)2). They are known for their diverse range of applications from being used in the synthesis of complex organic molecules to potential therapeutic agents .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves transition-metal-catalyzed reactions . For instance, the tert-butoxycarbonyl (Boc) group can be used for nitrogen-containing heterocycles such as pyrroles, indoles, azaindoles, and pyrazoles where the N-Boc-protected pyrroles and indole are selectively borylated into the 3 position .
Molecular Structure Analysis
The molecular formula of “(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid” is C8H13BN2O4 . The exact mass is 212.096832 .
Chemical Reactions Analysis
Boronic acids are known for their role in Suzuki-Miyaura cross-coupling reactions . They can also participate in copper-catalyzed trifluoromethylation and palladium-catalyzed benzylation .
Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 374.1±52.0 °C at 760 mmHg, and a melting point of 157-161°C . It is a solid substance .
Applications De Recherche Scientifique
Application in Organic Chemistry
Boronic acids and their derivatives are widely used in organic chemistry . They are involved in various reactions such as Suzuki-Miyaura cross-coupling reactions, copper-catalyzed trifluoromethylation, palladium-catalyzed benzylation, and homocoupling reactions .
Application in Medicinal Chemistry
Boronic acids have been gaining interest in medicinal chemistry . They have been reported to have various biological activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Application in Synthesis of Marine Natural Product Pentabromopseudilin
Boronic acids and their derivatives have been used as starting materials for the synthesis of marine natural product pentabromopseudilin . However, the specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the source.
Application in Dipeptide Synthesis
tert-Butyloxycarbonyl-protected amino acid ionic liquids, which can be derived from commercially available tert-butyloxycarbonyl-protected amino acids like “(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid”, have been used in dipeptide synthesis . The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
Application in Preparation of Enzymatic Inhibitors and Receptor Ligands
Boronic acids and their derivatives have been used in the preparation of several enzymatic inhibitors and receptor ligands . However, the specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the source.
Application in Synthesis of Hydroxyquinones
Boronic acids and their derivatives have been used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones . However, the specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the source.
Safety And Hazards
Orientations Futures
Boronic acids, including “(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid”, have potential applications in various fields. In medicinal chemistry, they are being explored for their potential as therapeutic agents . In organic synthesis, they are valuable tools for constructing complex organic molecules .
Propriétés
Numéro CAS |
947533-31-5 |
|---|---|
Nom du produit |
(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid |
Formule moléculaire |
C8H13BN2O4 |
Poids moléculaire |
212.012 |
Nom IUPAC |
[3,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C10H17BN2O4/c1-6-8(11(15)16)7(2)13(12-6)9(14)17-10(3,4)5/h15-16H,1-5H3 |
Clé InChI |
IUEPVMMFUSDDBJ-UHFFFAOYSA-N |
SMILES |
B(C1=C(N(N=C1C)C(=O)OC(C)(C)C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine](/img/structure/B1147636.png)
![(1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1147640.png)

![4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol](/img/structure/B1147642.png)

